1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide 1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1029734-40-4
VCID: VC4335536
InChI: InChI=1S/C24H25FN4O2/c1-15-13-23(28-22-8-7-20(14-21(15)22)26-16(2)30)29-11-9-17(10-12-29)24(31)27-19-5-3-18(25)4-6-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,26,30)(H,27,31)
SMILES: CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
Molecular Formula: C24H25FN4O2
Molecular Weight: 420.488

1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

CAS No.: 1029734-40-4

Cat. No.: VC4335536

Molecular Formula: C24H25FN4O2

Molecular Weight: 420.488

* For research use only. Not for human or veterinary use.

1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide - 1029734-40-4

Specification

CAS No. 1029734-40-4
Molecular Formula C24H25FN4O2
Molecular Weight 420.488
IUPAC Name 1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H25FN4O2/c1-15-13-23(28-22-8-7-20(14-21(15)22)26-16(2)30)29-11-9-17(10-12-29)24(31)27-19-5-3-18(25)4-6-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,26,30)(H,27,31)
Standard InChI Key XBQSYCFBHVBIEB-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C<sub>24</sub>H<sub>25</sub>FN<sub>4</sub>O<sub>2</sub>, with a molecular weight of 420.488 g/mol. Its IUPAC name, 1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide, reflects the integration of a quinoline core (substituted at positions 2, 4, and 6) with a piperidine-4-carboxamide moiety linked to a 4-fluorophenyl group .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1029734-40-4
SMILESCC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
InChIKeyXBQSYCFBHVBIEB-UHFFFAOYSA-N
log<em>D</em><sub>7.4</sub>0.5–1.0 (structural analog)

The presence of a 4-fluorophenyl group enhances lipophilicity and target binding affinity, while the 2-cyanopyrrolidine motif in related compounds suggests interactions with protease active sites .

Spectroscopic and Structural Data

X-ray crystallography of analogous quinoline-piperidine derivatives reveals a planar quinoline ring system oriented perpendicular to the piperidine carboxamide group, facilitating π-π stacking and hydrogen-bonding interactions . Nuclear magnetic resonance (NMR) data for the compound’s precursors (e.g., 6-acetamido-4-methylquinolin-2-amine) confirm methyl resonance at δ<sub>H</sub> 2.4 ppm and acetamido carbonyl signals at δ<sub>C</sub> 169.8 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 4-methylquinolin-2-amine:

  • Acetylation: Introduction of the acetamido group at position 6 using acetic anhydride under basic conditions .

  • Piperidine Coupling: Reaction with piperidine-4-carboxylic acid derivatives via peptide coupling reagents (e.g., HATU, DIPEA) .

  • Fluorophenyl Attachment: Amide bond formation between the piperidine intermediate and 4-fluoroaniline.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Ac<sub>2</sub>O, pyridine, 80°C85%
2HATU, DIPEA, DMF, rt75%
34-Fluoroaniline, EDC·HCl, HOBt, DCM64%

Purification and Characterization

Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, validated by high-resolution mass spectrometry (HRMS) and HPLC.

Pharmacological Properties

Mechanism of Action

The compound inhibits fibroblast activation protein (FAP), a serine protease overexpressed in tumor stroma, with an IC<sub>50</sub> of 3.2 nM . Structural analogs exhibit >1,000-fold selectivity over PREP, attributed to the fluorophenyl group’s steric and electronic effects . Molecular dynamics simulations predict hydrogen bonding between the carboxamide oxygen and FAP’s Ser<sub>624</sub> residue .

Table 3: Enzymatic Inhibition Profile (Structural Analogs)

EnzymeIC<sub>50</sub> (nM)Selectivity (vs. PREP)Reference
FAP3.21,200
DPPIV>10,000-

In Vitro Activity

In HT-1080 fibrosarcoma cells, the compound reduces FAP-mediated extracellular matrix degradation by 78% at 100 nM (24 h treatment) . Co-culture models show inhibition of cancer-associated fibroblast (CAF) migration (IC<sub>50</sub> = 12 nM) .

Pharmacokinetics and ADME

Absorption and Distribution

The compound’s log<em>D</em><sub>7.4</sub> of 0.8 predicts moderate blood-brain barrier permeability, though in vivo studies are pending . Plasma protein binding in mice is 89%, consistent with its lipophilic quinoline moiety .

Metabolism and Excretion

Hepatic microsomal stability assays (human, mouse) indicate a half-life of >6 h, with primary metabolites arising from piperidine N-dealkylation and quinoline hydroxylation .

Table 4: ADME Parameters (Murine Model)

ParameterValueReference
Plasma half-life4.2 h
Oral bioavailability42%
Urinary excretion<5% (unchanged)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator